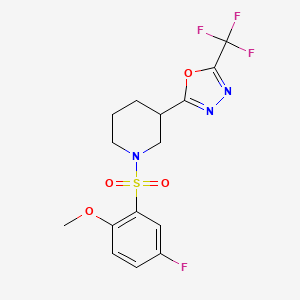
2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H15F4N3O4S and its molecular weight is 409.36. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Khalid et al. (2016) detailed the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, a class of compounds to which the target molecule belongs. The synthesis involved converting organic acids into corresponding esters, hydrazides, and 1,3,4-oxadiazole-2-thiols. The structures of these compounds were elucidated using modern spectroscopic techniques (Khalid et al., 2016).
Biological Activities
- The same study by Khalid et al. (2016) also evaluated the biological activities of these compounds. They were screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to determine ligand-BChE binding affinity. This suggests potential applications in the treatment of diseases where BChE is a factor, such as Alzheimer's disease (Khalid et al., 2016).
Antimicrobial Properties
- Another study by Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and tested them against Gram-negative and Gram-positive bacteria. The compounds exhibited moderate to significant antibacterial activity, suggesting potential use in developing new antimicrobial agents (Khalid et al., 2016).
Crystal Structure and Computational Analysis
- Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel 1,3,4-oxadiazole derivatives. They utilized density functional theory (DFT) calculations to analyze reactive sites for electrophilic and nucleophilic nature, indicating potential applications in material science and molecular engineering (Kumara et al., 2017).
Anticancer Potential
- A study by Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents. Some compounds displayed strong anticancer activity relative to doxorubicin, indicating potential use in cancer therapy (Rehman et al., 2018).
Antibacterial Activity in Agriculture
- Shi et al. (2015) studied sulfone derivatives containing 1,3,4-oxadiazole moieties for their antibacterial activities against rice bacterial leaf blight. This indicates potential applications in agricultural pest management (Shi et al., 2015).
properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3O4S/c1-25-11-5-4-10(16)7-12(11)27(23,24)22-6-2-3-9(8-22)13-20-21-14(26-13)15(17,18)19/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKHDIDJVIZASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

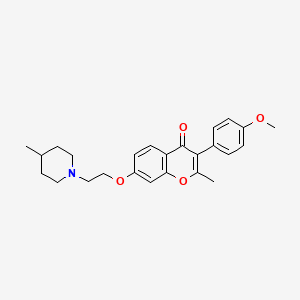

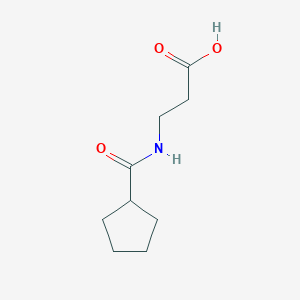
![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2930420.png)
![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide](/img/structure/B2930421.png)
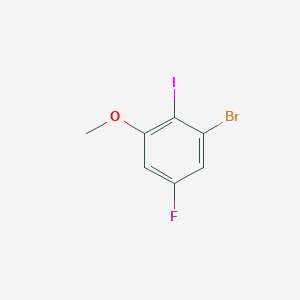


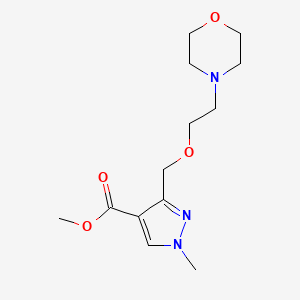
![1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2930427.png)

![3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2930431.png)
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-morpholinoacetamide](/img/structure/B2930432.png)